molecular formula C10H10O4 B8265760 2-(4-Formyl-3-hydroxyphenyl)propanoic acid

2-(4-Formyl-3-hydroxyphenyl)propanoic acid

Cat. No.: B8265760
M. Wt: 194.18 g/mol
InChI Key: MMBQCWPXRJQCLE-UHFFFAOYSA-N
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Description

2-(4-Formyl-3-hydroxyphenyl)propanoic acid is an organic compound with the molecular formula C10H10O4 This compound is characterized by the presence of a formyl group (-CHO) and a hydroxy group (-OH) attached to a phenyl ring, which is further connected to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Formyl-3-hydroxyphenyl)propanoic acid can be achieved through several synthetic routes. One common method involves the formylation of 3-hydroxyphenylpropanoic acid. This can be done using the Vilsmeier-Haack reaction, where 3-hydroxyphenylpropanoic acid is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) under controlled conditions. The reaction typically proceeds at a temperature range of 0-5°C, followed by neutralization and purification steps to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale formylation reactions using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Formyl-3-hydroxyphenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to a hydroxymethyl group (-CH2OH) using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxy group can undergo substitution reactions with various electrophiles, leading to the formation of ethers or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine or triethylamine.

Major Products Formed

    Oxidation: 2-(4-Carboxy-3-hydroxyphenyl)propanoic acid.

    Reduction: 2-(4-Hydroxymethyl-3-hydroxyphenyl)propanoic acid.

    Substitution: Various ethers and esters depending on the electrophile used.

Scientific Research Applications

2-(4-Formyl-3-hydroxyphenyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential antioxidant properties and its role in metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers and other materials with specific functional properties.

Mechanism of Action

The mechanism of action of 2-(4-Formyl-3-hydroxyphenyl)propanoic acid involves its interaction with various molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the hydroxy group can form hydrogen bonds with biological molecules. These interactions can modulate enzyme activity, signal transduction pathways, and gene expression, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Hydroxyphenyl)propanoic acid: Lacks the formyl group, making it less reactive in certain chemical reactions.

    2-(4-Hydroxyphenyl)propanoic acid: Similar structure but without the formyl group, leading to different reactivity and applications.

    4-Formylbenzoic acid: Contains a formyl group but lacks the propanoic acid moiety, resulting in different chemical properties.

Uniqueness

2-(4-Formyl-3-hydroxyphenyl)propanoic acid is unique due to the presence of both formyl and hydroxy groups on the phenyl ring, along with the propanoic acid moiety

Properties

IUPAC Name

2-(4-formyl-3-hydroxyphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-6(10(13)14)7-2-3-8(5-11)9(12)4-7/h2-6,12H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMBQCWPXRJQCLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)C=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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